![molecular formula C8H12F2N2O B2447822 FC1(CC11Ccn(CC1)C(=O)N)F CAS No. 2029345-09-1](/img/structure/B2447822.png)
FC1(CC11Ccn(CC1)C(=O)N)F
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Overview
Description
FC1(CC11Ccn(CC1)C(=O)N)F is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidines and has a molecular formula of C12H12FNO. The purpose of
Scientific Research Applications
1. Preparation and Characterization of Carbon Nanoparticles The compound has been used in the preparation and characterization of F-, O-, and N-containing carbon nanoparticles (FON-CNPs). These FON-CNPs were solvothermally synthesized, dissolved, ultra-filtrated, and separated by thin-layer chromatography . The total fluorine content in them was found to be 1.2–1.5 mmol per gram .
pH Sensing
A novel sensing system was designed for pH measurements based on the enhanced and quenched photoluminescence (PL) and UV–Vis absorption of the diluted water solutions of FON-CNPs . The pH responses obtained with the sensing system were dependent on the de-protonation of functional groups with pH change .
Fluorescence Molecules Generation
The compound has been used in the adversarial generations of efficient thermally activated delayed fluorescence molecules . The generator loss was defined as a combination of recons_loss and discr_real_loss, by introducing a reconstruction ratio (Rratio) to account for the weight of autoencoder within the generator learning .
Biological Applications
Carbon-based nanomaterials, including those containing the compound, have emerged as important agents for biological applications due to their unique optical, electronic, mechanical, and chemical properties . Many of these applications rely on successful surface modifications .
Mechanism of Action
Target of Action
The primary target of FC1(CC11Ccn(CC1)C(=O)N)F, also known as Flotufolastat F-18, is the prostate-specific membrane antigen (PSMA) . PSMA is a type II transmembrane protein that is overexpressed in prostate cancer cells . It plays a crucial role in the progression of prostate cancer by promoting tumor angiogenesis, growth, and metastasis .
Mode of Action
Flotufolastat F-18 is an 18 F-labeled ligand that binds to PSMA . The binding of this compound to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer using positron emission tomography (PET) imaging . This provides accurate diagnostic imaging for patients with recurrent prostate cancer that require localized treatment .
Biochemical Pathways
The binding of this compound to psma may affect the function of this protein, thereby influencing the progression of prostate cancer
Pharmacokinetics
It is known that flotufolastat f-18 has afaster clearance from the blood pool, liver, and kidney compared to other diastereoisomers of this compound . It also shows a high level of accumulation in tumors . These properties may impact the bioavailability of the compound and its effectiveness as a diagnostic agent.
Result of Action
The binding of Flotufolastat F-18 to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer . This can aid in the diagnosis and management of prostate cancer, particularly in cases with suspected metastasis or recurrence .
properties
IUPAC Name |
2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGASQCTHCURTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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